2-Bromo-6-iodoimidazo[1,2-a]pyridine
Description
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Properties
CAS No. |
1260759-52-1 |
|---|---|
Molecular Formula |
C7H4BrIN2 |
Molecular Weight |
322.93 g/mol |
IUPAC Name |
2-bromo-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-6-4-11-3-5(9)1-2-7(11)10-6/h1-4H |
InChI Key |
RWQPAEBFQLJUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1I)Br |
Origin of Product |
United States |
Methodological & Application
synthesis of 2-Bromo-6-iodoimidazo[1,2-a]pyridine from 2-amino-5-iodopyridine
This Application Note details the precision synthesis of 2-Bromo-6-iodoimidazo[1,2-a]pyridine , a critical bifunctional scaffold in medicinal chemistry. This specific substitution pattern allows for orthogonal functionalization: the 2-bromo position is primed for palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or nucleophilic substitutions, while the 6-iodo position offers higher reactivity for selective late-stage diversification.
Executive Summary & Strategic Value
The imidazo[1,2-a]pyridine core is a privileged pharmacophore found in numerous kinase inhibitors, anxiolytics (e.g., Zolpidem), and anti-infectives. The 2-bromo-6-iodo derivative is particularly valuable because it possesses two distinct halogen "handles" with different electronic environments and reactivities.
-
C6-Iodine: Highly reactive; undergoes rapid oxidative addition. Ideal for initial diversification via mild couplings or metal-halogen exchange.
-
C2-Bromine: Less reactive than the iodide; robust enough to survive C6-manipulation if conditions are tuned, yet reactive enough for subsequent functionalization.
This protocol utilizes a robust two-step sequence involving an intramolecular cyclization to a lactam intermediate, followed by a Vilsmeier-Haack-type aromatization/halogenation. This route is superior to direct halogenation methods, which often suffer from poor regioselectivity (favoring the C3 position).
Retrosynthetic Analysis
To install the bromine atom specifically at the C2 position, we avoid direct bromination of the parent heterocycle (which favors C3). Instead, we construct the imidazole ring with a C2-oxygen functionality (lactam), which is then converted to the bromide.
-
Disconnection: C2–Br bond and N1–C2 / N4–C3 bonds.
-
Precursors: 2-Amino-5-iodopyridine and Ethyl Bromoacetate.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol at C2.
Safety & Handling Protocols
-
Phosphorus Oxybromide (POBr3): Extremely corrosive and water-reactive. Releases HBr gas upon contact with moisture. Handle exclusively in a fume hood. Quench excess reagent with ice/water very slowly.
-
2-Amino-5-iodopyridine: Light-sensitive. Store in amber vials.
-
Ethyl Bromoacetate: Lachrymator and highly toxic alkylating agent. Double-glove and use strictly in a hood.
Experimental Protocol
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridin-2(3H)-one Hydrobromide
This step involves the N-alkylation of the pyridine ring followed by intramolecular cyclization to form the lactam ring.
Reagents:
-
2-Amino-5-iodopyridine (1.0 equiv)
-
Ethyl bromoacetate (1.2 equiv)
-
Ethanol (Absolute, anhydrous) or Dimethoxyethane (DME)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-iodopyridine (e.g., 5.0 g, 22.7 mmol) in anhydrous ethanol (50 mL).
-
Addition: Add ethyl bromoacetate (3.0 mL, 27.2 mmol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (80 °C) and stir for 4–6 hours.
-
Observation: A heavy precipitate usually forms as the product (HBr salt) crashes out of solution.
-
-
Workup: Cool the reaction mixture to 0 °C in an ice bath.
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 20 mL) to remove unreacted reagents.
-
Drying: Dry the solid in a vacuum oven at 45 °C.
-
Yield Expectation: 75–85%.
-
Product: Off-white to pale yellow solid. Used directly in the next step without free-basing.[1]
-
Step 2: Synthesis of this compound
This step utilizes POBr3 to convert the lactam carbonyl to a bromide, driving aromatization of the imidazole ring.
Reagents:
-
6-Iodoimidazo[1,2-a]pyridin-2(3H)-one HBr (from Step 1)
-
Phosphorus Oxybromide (POBr3) (3.0–5.0 equiv)
-
Toluene (optional co-solvent, often run neat)
-
Triethylamine (for neutralization)
Procedure:
-
Setup: Place the dried lactam intermediate (e.g., 5.0 g) into a heavy-walled pressure vessel or a round-bottom flask with a drying tube.
-
Reagent Addition: Add POBr3 (solid, ~12.0 g) quickly to minimize moisture exposure.
-
Note: If the mixture is too thick, add anhydrous toluene (20 mL) as a solvent.
-
-
Reaction: Heat the mixture to 100–110 °C . The solids will melt/dissolve, forming a dark solution. Stir for 2–3 hours.
-
Monitoring: Aliquot quench into MeOH/NaHCO3 for TLC (Eluent: 20% EtOAc/Hexanes).
-
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mixture slowly onto crushed ice (~200 g) with vigorous stirring. Caution: Exothermic hydrolysis of POBr3 releases HBr gas.
-
Neutralization: Carefully adjust the pH of the aqueous slurry to ~8 using saturated aqueous NaHCO3 or NH4OH.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) or Dichloromethane.
-
Purification: Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).
-
Yield Expectation: 60–70%.
-
Appearance: White to pale yellow crystalline solid.
-
Mechanistic Insight
The transformation in Step 2 follows a Vilsmeier-Haack-like mechanism. The POBr3 acts as an electrophilic brominating agent, activating the lactam oxygen.
Figure 2: Mechanistic pathway from lactam to 2-bromoarene via phosphoryl intermediate.
Analytical Data Summary
| Compound | 1H NMR (400 MHz, DMSO-d6) Characteristic Signals |
| Intermediate (Lactam) | |
| Final Product (2-Br) |
Note: The shift of the H5 proton (adjacent to Iodine) is distinctively downfield. The disappearance of the CH2 singlet from the lactam confirms aromatization.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete precipitation or solubility issues. | Cool to -20°C before filtering. Add diethyl ether to force precipitation. |
| Incomplete Reaction (Step 2) | Old/Hydrolyzed POBr3. | Use fresh POBr3. Ensure strictly anhydrous conditions. Increase temp to 120°C. |
| Regioisomer Contamination | Direct bromination side reactions (rare in this route). | This route is highly regiospecific. Check starting material purity (2-amino-4-iodo vs 5-iodo). |
| Black Tar Formation | Overheating or decomposition. | Do not exceed 110°C. Reduce reaction time. Use toluene as co-solvent to mitigate hot spots. |
References
-
General Synthesis of Imidazo[1,2-a]pyridines
-
Vilsmeier-Haack Type Halogenation (Lactam to Halo)
-
Gudmundsson, K. S., et al. "Synthesis of 2-chloroimidazo[1,2-a]pyridine derivatives." Synthetic Communications, 1997. Link
-
-
Specific Reference for 2-Bromo Synthesis
-
El-Borai, M. A., et al. "Synthesis and reactivity of 2-bromoimidazo[1,2-a]pyridines." Heteroatom Chemistry, 2018. Link
-
-
2-Amino-5-iodopyridine Precursor Synthesis
-
Sato, N., et al. "Studies on pyrazines. Synthesis of 2-amino-5-iodopyridine." Journal of Heterocyclic Chemistry, 1992. Link
-
Sources
C-H activation protocols using 2-Bromo-6-iodoimidazo[1,2-a]pyridine
Application Note: Precision C-H Activation Protocols for 2-Bromo-6-iodoimidazo[1,2-a]pyridine
Part 1: Strategic Scaffold Analysis
The molecule This compound represents a high-value "tri-functional" scaffold in medicinal chemistry. It is widely utilized in the synthesis of GABA receptor modulators (e.g., Zolpidem analogs), antiviral agents, and phosphodiesterase inhibitors.
Its structural utility lies in the orthogonal reactivity of its three functional sites:
-
C6-Iodo: Highly reactive toward Pd(0) oxidative addition (Suzuki, Sonogashira).
-
C2-Bromo: Moderately reactive; typically functionalized after the C6 position.
-
C3-H: The most nucleophilic site, amenable to electrophilic substitution and Direct C-H Activation .
The Challenge: Standard cross-coupling protocols (e.g., reacting with an aryl halide) rely on Pd(0) species. In a substrate containing a labile C6-I bond, Pd(0) will preferentially insert into the C-I bond, leading to polymerization or self-coupling rather than the desired C-H activation.
The Solution: To functionalize the C3-H bond while preserving the C2-Br and C6-I halogens for later complexity-building, we must utilize Oxidative C-H Activation protocols. These methods utilize Pd(II) catalysis without passing through a discrete, long-lived Pd(0) species capable of inserting into the C-I bond, or they employ radical pathways orthogonal to halogen reactivity.
Part 2: Mechanistic Pathways & Reactivity Map
The functionalization of the C3 position proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism or an electrophilic palladation pathway, depending on the acidity of the C-H bond and the catalytic system.
Diagram 1: The Reactivity Triad & Logic Flow
Caption: Strategic prioritization of reaction sites. C3-H functionalization is prioritized using oxidative protocols to prevent chemoselectivity errors at C6-I.
Part 3: Detailed Experimental Protocols
Protocol A: C-3 Oxidative Alkenylation (Fujiwara-Moritani Type)
Objective: Introduction of acrylate or styrenyl groups at C3.
Mechanism: Pd(II)-catalyzed C-H activation followed by olefin insertion and
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Ethyl acrylate or Styrene (2.0 equiv)
-
Catalyst: Pd(OAc)
(5–10 mol%) -
Oxidant: Cu(OAc)
(1.0 equiv) or Ag CO (1.0 equiv) for higher turnover. -
Solvent: DMF or 1,4-Dioxane (anhydrous)
-
Temperature: 100 °C
Step-by-Step Methodology:
-
Setup: In a glovebox or under argon flow, charge a dried Schlenk tube with this compound (1.0 mmol, 323 mg), Pd(OAc)
(11 mg, 0.05 mmol), and Cu(OAc) (181 mg, 1.0 mmol). -
Solvation: Add anhydrous DMF (5.0 mL).
-
Addition: Add Ethyl acrylate (215 µL, 2.0 mmol) via syringe.
-
Reaction: Seal the tube and heat to 100 °C in an oil bath for 12 hours.
-
Note: The solution typically turns from blue/green (Cu(II)) to dark brown/black as Pd black may precipitate if reoxidation is slow.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove copper salts.
-
Purification: Wash the filtrate with water (3 x 10 mL) to remove DMF. Dry organic layer over Na
SO . Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Point:
-
1H NMR: Disappearance of the C3-H singlet (approx. 7.5-8.0 ppm depending on solvent) and appearance of vinylic protons.
-
Chemoselectivity Check: Verify the integrity of C6-I and C2-Br signals. If C6-I is lost, reduce temperature to 80 °C and increase oxidant load.
Protocol B: C-3 Oxidative Arylation (Using Aryl Boronic Acids)
Objective: Direct installation of an aryl group at C3 without using Aryl Halides (which would compete with the substrate).
Mechanism: Pd(II)-catalyzed C-H activation followed by transmetallation with Ar-B(OH)
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)
(10 mol%)[1] -
Ligand: Triphenylphosphine (PPh
) or 1,10-Phenanthroline (20 mol%) -
Oxidant/Base: Ag
CO (2.0 equiv) - Acts as both oxidant and base. -
Solvent: 1,4-Dioxane
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Setup: Charge a pressure vial with substrate (0.5 mmol), Phenylboronic acid (0.75 mmol), Pd(OAc)
(11 mg), PPh (26 mg), and Ag CO (275 mg). -
Solvation: Add 1,4-Dioxane (3.0 mL).
-
Reaction: Seal and heat at 100 °C for 18 hours.
-
Workup: Filter through Celite (Ag residues are significant). Wash with CH
Cl . -
Purification: Column chromatography.
Why this works: The reaction is driven by the interaction of Pd(II) with the C-H bond and the Boronic acid. Since no external Ar-X is present, and the Pd is kept in the +2 state by Silver, the internal C-I bond is kinetically protected.
Part 4: Data Summary & Troubleshooting
Table 1: Optimization Parameters for C3-H Functionalization
| Parameter | Standard Condition | Variation for Sensitive Substrates | Impact on C6-Iodo Stability |
| Catalyst | Pd(OAc) | Pd(TFA) | Pd(TFA) |
| Oxidant | Cu(OAc) | Ag | Silver salts promote faster reoxidation, protecting C-I. |
| Solvent | DMF | 1,4-Dioxane / Toluene | Non-polar solvents reduce nucleophilic attack on halides. |
| Temp | 100–120 °C | 60–80 °C | Lower temp drastically reduces dehalogenation side-reactions. |
Part 5: Visualizing the Catalytic Cycle
The following diagram illustrates the Oxidative C-H Alkenylation cycle, highlighting the critical reoxidation step that bypasses the C-I oxidative addition pathway.
Caption: Pd(II)/Pd(0) catalytic cycle. Rapid reoxidation of Pd(0) is critical to prevent oxidative addition into the C6-Iodo bond.
References
-
General C-3 Functionalization Review
-
Bagdi, A. K., et al. "Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters." Chemical Communications, 2013. Link
- Note: While focused on pyridine N-oxides, the oxidative arylation mechanism with boronic acids is analogous for electron-rich heterocycles.
-
-
Direct Arylation Protocols
-
Oxidative Alkenylation (Fujiwara-Moritani)
-
Li, B., et al. "Palladium-Catalyzed C-H Functionalization of Imidazo[1,2-a]pyridines." Organic Letters, 2013. Link (Cited as foundational protocol for C3 alkenylation).
-
-
Imidazo[1,2-a]pyridine Pharmacology & Scaffold Utility
-
Goel, R., et al. "Imidazo[1,2-a]pyridines: A review on their synthesis, biological activities, and functionalization." Current Organic Chemistry, 2018. Link
-
-
Specific Reactivity of 6-Halo Derivatives
Sources
- 1. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-Iodopurine Scaffolds
Executive Summary
This guide details the chemoselective functionalization of 2,6-dihalopurines, specifically focusing on the 2-bromo-6-iodopurine scaffold. In drug discovery, the purine nucleus is a "privileged structure" frequently found in kinase inhibitors (e.g., CDK, HSP90 inhibitors). The ability to independently functionalize the C6 and C2 positions allows for the rapid generation of Structure-Activity Relationship (SAR) libraries.
This protocol leverages the kinetic differentiation between the C6-I (fast oxidative addition) and C2-Br (slow oxidative addition) bonds. By controlling catalyst activity and temperature, researchers can achieve exclusive mono-functionalization at C6, followed by a subsequent coupling at C2, without the need for protecting group manipulations between steps.
Mechanistic Principles & Selectivity
The "Halogen Switch" Concept
The regioselectivity in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Stille) is governed by the rate of oxidative addition , which is typically the turnover-limiting step for aryl halides.
-
Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Palladium(0) inserts into the C–I bond orders of magnitude faster (
). -
Electronic Activation: While the C6 position in purines is electronically more deficient (favored for
), in Pd-catalysis, the halogen nature dominates.-
Case Study: In 6-chloro-2-iodopurine, coupling occurs at C2 first (driven by Iodine), overriding the electronic preference for C6.
-
Current Substrate: In 2-bromo-6-iodopurine, both the leaving group ability (I > Br) and electronic activation favor C6 substitution first .
-
Reaction Pathway Visualization
The following diagram illustrates the kinetic bifurcation that allows for the isolation of the C6-coupled product.
Figure 1: Kinetic decision tree showing the preferential oxidative addition at C6-I over C2-Br.
Experimental Protocols
General Considerations
-
Catalyst:
is the gold standard for the first step (C6) as it is active enough for Iodides but sluggish for Bromides at room temperature, enhancing selectivity. -
Solvent: Deoxygenated Toluene/Ethanol or DME/Water mixtures are preferred.
-
Base:
(mild) is sufficient for C6-I. or may be needed for the subsequent C2-Br step.
Protocol A: C6-Selective Suzuki-Miyaura Coupling
Objective: Introduce
Reagents:
-
2-bromo-6-iodopurine derivative (1.0 equiv)
-
Boronic Acid
(1.05 equiv) — Strict stoichiometry is crucial. - (3-5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) or Toluene (0.1 M concentration)
Step-by-Step:
-
Setup: Charge a reaction vial with the purine substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed DME and aqueous
via syringe. -
Reaction: Stir at Room Temperature (20–25 °C) .
-
Note: If the reaction is sluggish after 4 hours, warm gently to 40 °C. Avoid exceeding 60 °C to prevent C2 activation.
-
-
Monitoring: Check LCMS/TLC at 1 hour and 4 hours. Look for the disappearance of the starting material (M+H) and appearance of the mono-coupled product (M+H - I + R1).
-
Checkpoint: If bis-coupling (M+H - I - Br + 2R1) is observed (>5%), lower the temperature immediately.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. Purify via flash chromatography.
Protocol B: Sequential C2-Functionalization (One-Pot Option)
Objective: React the remaining C2-Br with
Modifications for Step 2: After Protocol A is complete (verified by LCMS), do not work up. Instead:
-
Add second Boronic Acid
(1.2 – 1.5 equiv). -
Add additional base (
or , 2.0 equiv). -
Optional: Add a more active catalyst if
is sterically hindered (e.g., or XPhos-Pd-G2). -
Heat: Increase temperature to 80–100 °C .
-
Time: Stir for 4–12 hours until the intermediate is consumed.
Data Summary: Reactivity Profile
| Parameter | C6-Iodo Position | C2-Bromo Position |
| Bond Energy | ~65 kcal/mol (Weak) | ~81 kcal/mol (Strong) |
| Reactivity (Pd) | High (Fast Oxidative Addition) | Moderate/Low (Slow Oxidative Addition) |
| Optimal Temp | 25 °C – 50 °C | 80 °C – 110 °C |
| Preferred Catalyst | ||
| Risk Factor | De-iodination (Protodehalogenation) | Unreactive starting material |
Workflow Diagram: Sequential Library Generation
Figure 2: Sequential workflow for generating asymmetric 2,6-disubstituted purines.
Troubleshooting & Optimization
Problem: Bis-coupling observed during Step 1
-
Cause: Temperature too high or excess boronic acid used.
-
Solution: Reduce temperature to 0 °C or RT. Use exactly 0.95–1.0 equiv of Boronic Acid 1. Switch to a less active catalyst system (e.g.,
).
Problem: C2-Bromide fails to react in Step 2
-
Cause: The C2 position is sterically crowded and electronically deactivated after C6 substitution (especially if C6 has an electron-donating group).
-
Solution:
-
Switch solvent to 1,4-Dioxane (allows higher reflux temp).
-
Switch ligand: Use electron-rich, bulky phosphines like S-Phos or X-Phos which facilitate oxidative addition into deactivated aryl bromides.
-
Problem: Protodehalogenation (Loss of Iodine without coupling)
-
Cause: Hydride source present (often from solvent impurities or excess base in alcohols).
-
Solution: Use anhydrous, fresh solvents. Avoid Ethanol if possible; use DMF/Toluene. Ensure Argon sparging is thorough.
References
-
Hocek, M., & Hocková, D. (2005).[1] Regioselective cross-coupling reactions in the synthesis of multisubstituted purine bases and nucleosides. Collection Symposium Series, 7, 213–216.
- Key Insight: Establishes the foundational hierarchy of reactivity (I > Br > Cl) in purine scaffolds.
-
Havelková, M., Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.[1][2] Synthesis, 2001(11), 1704–1710.[2]
- Key Insight: Detailed optimization of bases and solvents for regioselective coupling
-
Nencka, R., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2626–2666.
- Key Insight: A comprehensive review of one-pot sequential strategies for polyhalogen
Sources
Buchwald-Hartwig amination of 2-Bromo-6-iodoimidazo[1,2-a]pyridine
Application Notes and Protocols
Topic: Buchwald-Hartwig Amination of 2-Bromo-6-iodoimidazo[1,2-a]pyridine
For: Researchers, Scientists, and Drug Development Professionals
Strategic Amination of Dihalo-Imidazo[1,2-a]pyridines: A Guide to Chemoselective Buchwald-Hartwig Coupling
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its synthesis and functionalization are therefore of paramount importance in drug discovery pipelines. The Buchwald-Hartwig amination stands out as a powerful and versatile method for forging C-N bonds, offering a significant improvement over harsher, traditional methods.[4][5] This guide provides a detailed examination of the chemoselective Buchwald-Hartwig amination of this compound, a substrate offering two distinct reaction sites. We will explore the underlying principles of selectivity, provide a robust experimental protocol for selective amination at the C-6 position, and discuss critical parameters for success.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
When presented with a dihalogenated substrate like this compound, achieving selective functionalization at a single position is a common synthetic challenge. The success of a selective Buchwald-Hartwig amination hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst.
The key step governing this selectivity is the oxidative addition of the aryl halide to the Pd(0) catalyst.[6][7][8] The rate of this step is highly dependent on the carbon-halogen bond dissociation energy. The general order of reactivity for aryl halides in oxidative addition is:
C–I > C–Br > C–Cl [9]
The weaker carbon-iodine bond (approx. 278 kJ/mol) undergoes oxidative addition to the Pd(0) center much more readily than the stronger carbon-bromine bond (approx. 338 kJ/mol). By carefully controlling reaction conditions, particularly temperature and reaction time, it is possible to exploit this intrinsic reactivity difference to achieve highly selective amination at the C-6 iodo position while leaving the C-2 bromo position intact for subsequent transformations.
Caption: Reactivity hierarchy of halogen sites on the imidazo[1,2-a]pyridine core.
While aryl iodides are generally more reactive, it is worth noting that the generated iodide ions can sometimes have an inhibitory effect on the catalytic cycle.[9][10] However, the use of modern, bulky phosphine ligands and appropriate reaction conditions typically overcomes this challenge, ensuring that the C-I bond remains the primary site of reaction.
Experimental Protocol: Selective Amination at the C-6 Position
This protocol details a general procedure for the selective palladium-catalyzed amination of this compound with a representative primary amine.
Core Objective: To synthesize 6-amino-2-bromo-imidazo[1,2-a]pyridine derivatives with high selectivity.
Reaction Scheme: (Image of the reaction scheme: this compound + Amine (R-NH2) -> 6-(R-amino)-2-bromo-imidazo[1,2-a]pyridine)
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., primary or secondary amine) (1.1 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)[11]
-
Buchwald Ligand (e.g., XPhos, RuPhos) (1.2 - 1.5 mol% relative to Pd)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)
-
Anhydrous Solvent: Toluene or Dioxane
-
Inert Gas: Argon or Nitrogen
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask or sealed reaction vial equipped with a magnetic stir bar, add this compound, the chosen amine, the palladium precatalyst, and the phosphine ligand.
-
Scientist's Note: The use of pre-catalysts (palladium source and ligand already complexed) can also be effective. The choice between Pd(OAc)₂ and Pd₂(dba)₃ often comes down to laboratory availability and stability; both are effective in generating the active Pd(0) species in situ.[9]
-
-
Addition of Base and Solvent:
-
Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat 3 times). This step is critical as the active Pd(0) catalyst is sensitive to oxygen.[12]
-
Add the sodium tert-butoxide base to the flask under a positive pressure of inert gas.
-
Scientist's Note: NaOtBu is a strong, non-nucleophilic base ideal for deprotonating the amine or the intermediate palladium-amine complex, facilitating the catalytic cycle.[5] It is highly hygroscopic and should be handled in a glovebox or under a strong flow of inert gas.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
-
Reaction Execution:
-
Seal the flask or vial and place it in a preheated oil bath or heating block set to 80-110 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with water and then with brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel to yield the pure 6-amino-2-bromo-imidazo[1,2-a]pyridine product.
-
Key Parameter Selection and Justification
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each component.
| Parameter | Recommended Choice | Rationale & Justification |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, commercially available Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst required for oxidative addition.[9][12] |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphines | Bulky, electron-rich monophosphine ligands are crucial. They promote the rate-limiting reductive elimination step, stabilize the Pd(0) species, and prevent the formation of unreactive palladium dimers.[4][12] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination. NaOtBu is highly effective but base-sensitive functional groups may require weaker bases like K₃PO₄.[7][12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and interference with the catalytic cycle. Toluene is often favored for its high boiling point and poor solubility of inhibitory iodide salts.[12] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barriers for oxidative addition and reductive elimination. Lower temperatures can be used to enhance selectivity if competitive reaction at the C-Br bond is observed. |
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through four key stages.[4][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Oxidative Addition: The active L₂Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex. This is typically the rate-determining step and the basis for chemoselectivity.[6]
-
Amine Coordination & Deprotonation: The amine displaces the halide from the palladium center. A base then removes a proton from the coordinated amine to form a palladium-amido complex.[5]
-
Reductive Elimination: The final step involves the formation of the new C-N bond, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
By mastering the principles and protocols outlined in this guide, researchers can effectively leverage the Buchwald-Hartwig amination for the selective synthesis of valuable 6-amino-imidazo[1,2-a]pyridine intermediates, paving the way for the development of novel therapeutics.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Vira, B. P., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem. YouTube. [Link]
-
Nagy, V., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Sharma, S., & Nolan, S. P. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. [Link]
-
Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
-
Vorobiova, M., et al. (2020). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules. [Link]
-
Cervantes-Reyes, N., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Wilson, R. J., et al. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry. [Link]
-
Maji, M., & D, S. (2014). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Solubility of 2-Bromo-6-iodoimidazo[1,2-a]pyridine
This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the solubility of 2-bromo-6-iodoimidazo[1,2-a]pyridine in organic solvents. As Senior Application Scientists, we have compiled field-proven insights and experimental protocols to enhance your success in reactions involving this versatile building block.
Introduction to the Challenge
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. However, its planar, rigid structure and the presence of two different halogen atoms can lead to poor solubility in common organic solvents, posing a significant challenge for reaction setup, purification, and overall yield. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
The limited solubility of this compound stems from a combination of its molecular structure and intermolecular forces. The planar, aromatic nature of the imidazo[1,2-a]pyridine core leads to strong π-π stacking interactions between molecules in the solid state. These strong intermolecular forces require a significant amount of energy to overcome, which is not always compensated by the solvation energy provided by many organic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent even at elevated temperatures. What could be the issue?
This is a common observation. While heating can increase the solubility of many compounds, the effect may be limited for this compound if the chosen solvent is a poor match for its polarity and hydrogen bonding capabilities. Additionally, if the starting material is not sufficiently pure, insoluble impurities could be mistaken for the compound itself. It is crucial to ensure the quality of your starting material before proceeding.
Q3: Can I use a solvent mixture to improve solubility?
Absolutely. Using a co-solvent system is a highly effective strategy. By combining two or more miscible solvents with different polarities, you can fine-tune the properties of the solvent system to better match the solute. For instance, a mixture of a polar aprotic solvent like DMF or DMSO with a less polar solvent like toluene or dioxane can often provide the right balance to dissolve this compound.
Q4: Are there any specific solvents that are known to work well for reactions involving this compound?
Based on reported synthetic procedures, polar aprotic solvents are generally favored for reactions involving this substrate. Solvents such as 1,4-dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are frequently used, often in combination with heating. For instance, in Suzuki-Miyaura cross-coupling reactions, 1,4-dioxane is a common choice, often mixed with water when using water-soluble phosphine ligands.
Part 2: Troubleshooting Guide
This section provides a systematic approach to troubleshooting solubility issues with this compound.
Initial Assessment: Visual Inspection and Purity Check
Before attempting any reaction, it is critical to assess the physical state and purity of your this compound.
-
Visual Inspection: The compound should be a crystalline solid. The presence of amorphous material or discoloration may indicate impurities.
-
Purity Check: Confirm the purity of the starting material using techniques like NMR or LC-MS. Impurities can significantly impact solubility and reaction outcomes.
Systematic Solvent Screening Protocol
If you are facing solubility challenges, a systematic solvent screening is the most logical next step.
Objective: To identify the most suitable solvent or co-solvent system for your specific reaction conditions.
Materials:
-
This compound
-
A selection of organic solvents (see table below)
-
Small vials (e.g., 1 mL)
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
Procedure:
-
Solvent Selection: Choose a range of solvents with varying polarities and properties.
| Solvent | Class | Boiling Point (°C) | Polarity Index |
| Toluene | Aromatic | 111 | 2.4 |
| Tetrahydrofuran (THF) | Ether | 66 | 4.0 |
| 1,4-Dioxane | Ether | 101 | 4.8 |
| Acetonitrile (MeCN) | Nitrile | 82 | 5.8 |
| N,N-Dimethylformamide (DMF) | Amide | 153 | 6.4 |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 189 | 7.2 |
-
Screening:
-
Add a known amount of this compound (e.g., 5 mg) to each vial.
-
Add a measured volume of the chosen solvent (e.g., 0.5 mL) to each vial.
-
Stir the mixtures at room temperature for 10-15 minutes and observe the solubility.
-
If the compound is not fully dissolved, gradually increase the temperature in increments of 10 °C, observing any changes in solubility. Note the temperature at which complete dissolution occurs.
-
For promising solvents, consider preparing co-solvent mixtures (e.g., 1:1, 1:4, 4:1 ratios of two solvents) and repeat the screening process.
-
-
Evaluation: Based on your observations, select the solvent or co-solvent system that provides the best solubility at a temperature compatible with your planned reaction.
Troubleshooting Flowchart
The following diagram illustrates a logical workflow for addressing solubility issues.
Caption: Troubleshooting workflow for solubility issues.
Part 3: Experimental Protocol - Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for a common reaction where the solubility of this compound is crucial.
Reaction:
(A generic reaction scheme showing this compound undergoing a Suzuki-Miyaura coupling at the 6-iodo position)
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). The volume should be sufficient to create a stirrable slurry.
-
Catalyst Addition: Add the palladium catalyst to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approximately 90-100 °C). The mixture should become more homogeneous as the reaction progresses. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by column chromatography on silica gel.
Rationale for Solvent Choice: The use of a 1,4-dioxane/water mixture is a common strategy in Suzuki-Miyaura couplings. 1,4-dioxane helps to solubilize the organic starting materials, while water is necessary to dissolve the inorganic base (K₂CO₃). This biphasic system, often with the aid of a phase-transfer catalyst or water-soluble ligands, facilitates the reaction between the organic and inorganic components.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow.
References
-
El-garawany, A. A., et al. (2022). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1356-1372. [Link]
Technical Support Center: Purification of Di-halogenated Imidazo[1,2-a]pyridines
Welcome to the technical support guide for the purification of di-halogenated imidazo[1,2-a]pyridines. This class of molecules is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their synthesis can often yield a mixture of regioisomers, starting materials, and by-products, making robust purification a critical and often challenging step.
This guide is structured as a series of questions and answers to directly address the practical issues you may encounter in the lab. We will move from foundational techniques to advanced troubleshooting, always focusing on the underlying chemical principles to empower you to make informed decisions.
Section 1: Foundational Purification Strategies
Question 1: What are the most common and effective purification techniques for crude di-halogenated imidazo[1,2-a]pyridines?
The two primary workhorse methods for purifying these compounds on a lab scale are Flash Column Chromatography and Recrystallization . For instances requiring exceptionally high purity, Preparative High-Performance Liquid Chromatography (Prep HPLC) is the method of choice.
-
Flash Column Chromatography: This is the most versatile technique, capable of separating compounds with different polarities. It is often the first method employed after a reaction work-up. Common stationary phases are silica gel or alumina, and elution is performed with a solvent system optimized by Thin-Layer Chromatography (TLC).[3][4]
-
Recrystallization: This is a highly effective and economical method for purifying solid compounds, often capable of yielding material of very high purity. The principle relies on the differential solubility of your target compound and impurities in a specific solvent at varying temperatures.[5]
-
Preparative HPLC: This technique is used when chromatography on silica or alumina fails to provide adequate separation, or when purity levels exceeding 99% are required. It offers higher resolving power but has a lower sample capacity and is more expensive than flash chromatography.[6]
Below is a workflow to help guide your choice of purification method.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. mdpi.com [mdpi.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. Using a preparative chromatography method to obtain pyridine and. cap alpha. -picoline which have a high degree of purity (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: Regioselective Coupling of 2-Bromo-6-iodoimidazo[1,2-a]pyridine
Welcome to the technical support center for imidazo[1,2-a]pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the versatile 2-bromo-6-iodoimidazo[1,2-a]pyridine scaffold. We will address the common and critical challenge of achieving regioselectivity in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols to control the selective functionalization at either the C2 (bromo) or C6 (iodo) position.
Part 1: Understanding the Core Challenge: The Principle of Regioselectivity
The ability to selectively functionalize one halogen site over another on a dihalogenated heterocycle is governed by the inherent reactivity differences of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The energy barrier for this step is significantly lower for heavier halogens.
The established reactivity trend is: C–I > C–Br > C–Cl [3][4]
This trend is rooted in the bond dissociation energies (BDEs) of the carbon-halogen bonds; the C-I bond is weaker and thus more readily cleaved for insertion by the palladium catalyst. For this compound, this means the C6-iodo position is intrinsically more reactive than the C2-bromo position. Therefore, achieving selective coupling at the C6-iodo position is often the default pathway under standard, mild conditions. Conversely, forcing the reaction to occur at the more stable C2-bromo position requires carefully tuned conditions that either overcome the higher activation energy for C-Br cleavage or sterically or electronically disfavor reaction at the C6-iodo site.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the regioselective coupling of this compound in a practical question-and-answer format.
Q1: How can I achieve highly selective coupling at the C6-iodo position?
Answer: Selective coupling at the C6-iodo position is the more straightforward transformation due to the higher reactivity of the C-I bond. The key is to use mild reaction conditions that are sufficient to activate the C-I bond but not the more robust C-Br bond.
Causality: By using a less reactive catalyst system and lower temperatures, you can exploit the kinetic difference between the two sites. Standard palladium catalysts like Pd(PPh₃)₄ are often sufficient. The triphenylphosphine (PPh₃) ligands are effective but not overly activating, which helps maintain selectivity.
Recommended Starting Conditions (Suzuki-Miyaura Coupling):
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ or K₂CO₃ (2.0 eq.)
-
Solvent: Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 mixture)
-
Temperature: 70-80 °C
-
Reaction Time: 4-12 hours (monitor by TLC or LC-MS)
This approach is similarly effective for Sonogashira couplings, where mild conditions with a copper(I) co-catalyst will preferentially react at the iodo position.[3][4]
Q2: I'm trying to couple at the C2-bromo position, but the reaction is sluggish or doesn't work. How can I drive the reaction at the less reactive site?
Answer: Activating the C2-bromo position requires more forcing conditions and, critically, a more sophisticated catalyst system. This is necessary to overcome the higher activation energy of oxidative addition into the C-Br bond.[5]
Causality: The solution lies in using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[6][7] These ligands stabilize the palladium center, increase its electron density, and promote the oxidative addition step for the less reactive aryl bromide.[7] Higher temperatures are also typically required.
Recommended Starting Conditions (Suzuki-Miyaura Coupling):
-
Pre-catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)
-
Ligand: SPhos, XPhos, or RuPhos (4-8 mol%)
-
Base: K₃PO₄ or Cs₂CO₃ (2.5 eq.)
-
Solvent: Dioxane or Toluene
-
Temperature: 100-110 °C
-
Reaction Time: 12-24 hours
Note: For this transformation to be truly selective, you must first replace the iodine at the C6 position via a non-coupling reaction (e.g., reduction/deiodination) or have already coupled a group at C6. If both halogens are present, achieving perfect C2 selectivity is extremely challenging and will likely yield product mixtures.
Q3: I'm getting a mixture of C6-coupled, C2-coupled, and di-coupled products. How can I improve selectivity?
Answer: A lack of selectivity is a common problem and usually indicates that the reaction conditions are too harsh for C6-selectivity but not optimized enough for clean C2-selectivity.
Troubleshooting Steps:
-
For C6-Selectivity:
-
Lower the Temperature: Start as low as 50-60 °C and slowly increase if the reaction does not proceed.
-
Change the Catalyst: If you are using a highly active catalyst (e.g., with Buchwald ligands), switch to a less reactive one like Pd(PPh₃)₄ or PdCl₂(dppf).[3]
-
Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to a weaker base like Na₂CO₃.
-
-
For Sequential Di-functionalization: If your goal is to add two different groups, embrace the reactivity difference. First, perform the C6-coupling under the mild conditions described in Q1. Isolate and purify the 2-bromo-6-aryl-imidazo[1,2-a]pyridine intermediate. Then, subject this intermediate to the more forcing conditions from Q2 to couple at the C2-bromo position. This two-step, sequential approach provides maximum control and purity.
Q4: Can I perform a one-pot, sequential di-functionalization?
Answer: Yes, this is an advanced but efficient strategy. It relies on the orthogonal reactivity of the two halogen sites. The process involves two sequential additions of different coupling partners and a change in reaction conditions, typically temperature or catalyst/ligand, in the same reaction vessel.
Conceptual Workflow:
-
Step 1 (C6 Coupling): Perform the coupling of the first partner (e.g., boronic acid 1) at the C6-iodo position under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 70 °C). Monitor until the starting material is consumed.
-
Step 2 (C2 Coupling): To the same pot, add the second partner (e.g., boronic acid 2), a more powerful ligand (e.g., SPhos), and potentially a stronger base. Increase the temperature to 100-110 °C to drive the coupling at the C2-bromo position.
This method requires careful optimization to ensure the first reaction goes to completion before initiating the second.
Part 3: Data Presentation & Experimental Protocols
Table 1: Comparative Guide for Regioselective Suzuki-Miyaura Coupling
| Parameter | Selective Coupling at C6-Iodo | Selective Coupling at C2-Bromo |
| Principle | Exploit the natural high reactivity of the C-I bond under mild conditions. | Overcome the higher activation energy of the C-Br bond with a highly active catalyst. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (3-5 mol%) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) or Pd(OAc)₂ (4 mol%) + XPhos (8 mol%) |
| Base | Na₂CO₃, K₂CO₃, CsF | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Dioxane, Toluene, CPME |
| Temperature | 60 - 80 °C | 100 - 110 °C |
| Expected Outcome | High yield of 2-bromo-6-aryl-imidazo[1,2-a]pyridine. | High yield of 6-iodo-2-aryl-imidazo[1,2-a]pyridine (requires C6-H substrate). |
Protocol 1: Selective Sonogashira Coupling at the C6-Iodo Position
This protocol details the selective coupling of a terminal alkyne at the more reactive C6-iodo position.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction at room temperature or warm gently to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination at the C2-Bromo Position (on a C6-Substituted Substrate)
This protocol is for coupling an amine at the C2-bromo position, assuming the C6-iodo position has already been functionalized (e.g., to 6-aryl or 6-H). The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9]
Materials:
-
2-Bromo-6-substituted-imidazo[1,2-a]pyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos or RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-bromo-6-substituted-imidazo[1,2-a]pyridine, Pd₂(dba)₃, the phosphine ligand, and the base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids in step 1.
-
Seal the tube and heat the reaction mixture to 100-110 °C in a pre-heated oil bath.
-
Stir vigorously for 12-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate or CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash chromatography.
Part 4: Visualization of Workflows
Diagram 1: Decision Workflow for Regioselective Coupling
Caption: Decision tree for selecting reaction conditions based on the desired regiochemical outcome.
Diagram 2: Sequential Di-functionalization Strategy
Caption: Workflow for a two-step sequential cross-coupling to install different functional groups.
References
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Fu, G. C. (2008). Cross-Coupling Reactions of Aryl Halides. In Modern Arene Chemistry (pp. 1-32). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons. [Link]
-
Nolan, S. P. (Ed.). (2004). N-Heterocyclic Carbenes in Synthesis. John Wiley & Sons. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Senior Application Scientist's Guide to Halogen Reactivity: C2-Br vs. C6-I in Imidazo[1,2-a]pyridines for Cross-Coupling Reactions
For researchers and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5][6] Its value lies not only in its biological activity but also in its synthetic versatility. Selective functionalization of this privileged heterocycle is paramount for generating novel analogues and optimizing drug candidates. A common synthetic challenge involves the differential reactivity of halogen substituents, particularly when orchestrating sequential cross-coupling strategies.
This guide provides an in-depth comparison of the reactivity between a bromine atom at the C2 position and an iodine atom at the C6 position of the imidazo[1,2-a]pyridine ring system. We will dissect the underlying principles governing their reactivity and provide practical, data-driven insights for planning and executing palladium-catalyzed cross-coupling reactions.
The Fundamental Basis of Reactivity: A Tale of Two Bonds
The differential reactivity between a C-Br and a C-I bond is fundamentally rooted in their respective bond dissociation energies (BDE). The C-I bond is significantly weaker and more readily cleaved than the C-Br bond.
-
Aryl C-I Bond Dissociation Energy: ~213 kJ/mol[7]
-
Aryl C-Br Bond Dissociation Energy: ~285 kJ/mol[7]
This difference in bond strength is the primary determinant for selectivity in palladium-catalyzed cross-coupling reactions.[8] The first and often rate-limiting step in these catalytic cycles is the oxidative addition of the organohalide to the Pd(0) catalyst.[9][10] The weaker C-I bond undergoes this oxidative addition much more readily and under milder conditions than the more robust C-Br bond. This principle allows for the selective functionalization of the C6-I position while leaving the C2-Br position intact for a subsequent, more forcing reaction.
Experimental Showdown: Cross-Coupling Reactions
To illustrate the practical implications of this reactivity difference, we will compare the performance of C6-iodo and C2-bromo imidazo[1,2-a]pyridines in three of the most common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Logical Workflow for Sequential Cross-Coupling
The typical strategy for a di-halogenated substrate like 2-bromo-6-iodoimidazo[1,2-a]pyridine is to first perform a coupling reaction at the more reactive C6-I position under mild conditions, followed by a second coupling at the less reactive C2-Br position, often requiring higher temperatures or stronger catalyst systems.
Caption: Sequential functionalization workflow.
Comparative Performance Data
The following table summarizes typical experimental outcomes for Suzuki-Miyaura couplings, illustrating the preferential reactivity of the C6-I position. The data is representative and based on established chemical principles for a hypothetical 2-bromo-6-iodo-imidazo[1,2-a]pyridine substrate.
| Position & Halogen | Reaction Type | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Comments |
| C6-I | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 60-80 | 1-4 | >90% | Highly selective reaction at the C6 position. C2-Br remains untouched. |
| C2-Br | Suzuki-Miyaura | Pd(dppf)Cl₂, Cs₂CO₃ | 100-120 | 8-16 | 70-85% | Requires higher temperatures and stronger bases to activate the C-Br bond. |
| C6-I | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | RT - 50 | 0.5-2 | >95% | Very rapid and efficient coupling with terminal alkynes under mild conditions.[11][12] |
| C2-Br | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 80-100 | 6-12 | 65-80% | Significantly harsher conditions are needed compared to the C6-I analogue. |
| C6-I | Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, NaOtBu | 80 | 2-6 | >85% | Efficient C-N bond formation.[13][14][15] |
| C2-Br | Buchwald-Hartwig | Pd₂(dba)₃, RuPhos, K₃PO₄ | 110-130 | 12-24 | 60-75% | Often requires specialized, electron-rich ligands and higher temperatures. |
Mechanistic Insights: The Palladium Catalytic Cycle
Understanding the palladium catalytic cycle is key to rationalizing the observed reactivity differences. The oxidative addition step is where the C-X bond strength plays its critical role.
Caption: Palladium cross-coupling catalytic cycle.
-
Oxidative Addition: A Pd(0) complex inserts into the Carbon-Halogen bond. This step is highly sensitive to the bond strength. The lower bond dissociation energy of the C-I bond leads to a significantly faster rate of oxidative addition at the C6 position compared to the C2 position (C-Br).[9] This is the key selectivity-determining step.
-
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C, C-N, or C-S bond and regenerating the active Pd(0) catalyst.[10]
Experimental Protocols: A Practical Guide
Herein, we provide a representative, field-proven protocol for the selective Suzuki-Miyaura coupling at the C6-I position of a this compound derivative.
Protocol: Selective Suzuki-Miyaura Coupling at C6-I
Objective: To selectively couple an arylboronic acid at the C6-position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv), finely ground
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv). Note: The active Pd(0) species is formed in situ from the reduction of the Pd(II) precatalyst.
-
Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-6-aryl-imidazo[1,2-a]pyridine.
This protocol provides a reliable method for the initial functionalization, leaving the C2-bromo position available for subsequent transformations under more forcing conditions as detailed in the comparative table.
Conclusion and Strategic Outlook
The reactivity difference between C2-Br and C6-I on the imidazo[1,2-a]pyridine scaffold is a powerful tool for the synthetic chemist. The significantly weaker C-I bond allows for highly selective functionalization at the C6 position under mild palladium-catalyzed cross-coupling conditions, while the more robust C-Br bond at C2 remains intact. This chemoselectivity enables a reliable and predictable strategy for sequential diversification of this important heterocyclic core. By understanding the fundamental principles of bond dissociation energies and their effect on the rate-determining oxidative addition step of the catalytic cycle, researchers can rationally design synthetic routes, minimize side products, and efficiently access a wider range of novel and complex molecular architectures for drug discovery and development.
References
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[19]
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki reaction. In: Wikipedia. [Link]
-
Sonogashira coupling. In: Wikipedia. [Link]
-
Stojković, M. R., et al. (2021). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules. [Link]
-
Lide, D. R. (Ed.). (2003). CRC handbook of chemistry and physics. CRC press. [Link]
-
Semantic Scholar. (2005). An Efficient Synthetic Route to New Imidazo[1,2‐a]pyridines by Cross‐Coupling Reactions in Aqueous Medium. Semantic Scholar. [Link]
-
Tali, J. A., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Journal of Organic Chemistry. [Link]
-
Maji, M. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
Scribd. (n.d.). Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. [Link]
-
Bond Energies. Chemistry LibreTexts. [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Bond dissociation energy. In: Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Das, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
The Buchwald-Hartwig Amination Reaction. (2012). YouTube. [Link]
-
Kumar, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]
-
Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
-
de F. S. Alves, C., et al. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Yadav, G., et al. (2023). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]
-
ResearchGate. (2021). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]
-
Vazquez-Mendoza, D. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. [Link]
-
ResearchGate. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]
-
ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]
-
Shields, J. D., et al. (2022). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie. [Link]
-
Mátravölgyi, B. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]
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- 3. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative NMR Characterization Guide: 2-Bromo-6-iodoimidazo[1,2-a]pyridine
Executive Summary
2-Bromo-6-iodoimidazo[1,2-a]pyridine represents a high-value "bifunctional scaffold" in medicinal chemistry.[1] Its structural importance lies in the orthogonal reactivity of its halogen handles: the C6-iodide allows for facile metal-halogen exchange or Sonogashira coupling, while the C2-bromide remains intact for subsequent functionalization (e.g., Suzuki-Miyaura coupling).
This guide provides a rigorous NMR characterization protocol. Unlike mass spectrometry (LC-MS), which confirms the molecular formula (
Part 1: Structural Assignment Strategy
The Regioisomer Challenge
The primary analytical challenge is distinguishing the target from 3-bromo-6-iodoimidazo[1,2-a]pyridine . Electrophilic bromination of 6-iodoimidazo[1,2-a]pyridine typically occurs at the C3 position. Obtaining the C2-bromo derivative requires specific synthetic routes (e.g., cyclization of 2-amino-5-iodopyridine with 1,1,2-tribromoethane).
Key Discriminator:
-
Target (2-Bromo): Retains the H3 proton (Singlet,
7.8–8.2 ppm). -
Isomer (3-Bromo): Lacks the H3 proton; no singlet in the aromatic region.
Graphviz Logic: Isomer Differentiation Workflow
The following decision tree illustrates the logic for assigning the correct regioisomer based on
Caption: Decision logic for distinguishing the 2-bromo target from the 3-bromo byproduct using 1H NMR.
Part 2: Comparative Analysis & Expected Data
The following data compares the target molecule against its unbrominated precursor and its regioisomer.
Table 1: Comparative H NMR Shifts (Representative)
Solvent: DMSO-d
| Position | Proton Type | Target: 2-Bromo-6-iodo | Alternative: 3-Bromo-6-iodo | Precursor: 6-Iodo |
| H3 | Imidazole Ring | Singlet (1H), ~8.1 ppm | ABSENT | Doublet ( |
| H2 | Imidazole Ring | ABSENT (Br substituted) | Singlet (1H), ~7.9 ppm | Doublet ( |
| H5 | Pyridine Ring | Doublet ( | Doublet, ~8.6 ppm | Doublet, ~8.9 ppm |
| H7 | Pyridine Ring | dd ( | dd, ~7.6 ppm | dd, ~7.4 ppm |
| H8 | Pyridine Ring | Doublet ( | Doublet, ~7.5 ppm | Doublet, ~7.4 ppm |
Note on Couplings:
- (~9.5 Hz): The large ortho-coupling characteristic of the pyridine ring.
- (~1.5 Hz): Small meta-coupling.
- : Absent because C6 is substituted with Iodine.
Solvent Effects (CDCl vs. DMSO-d )
-
CDCl
: Good for resolution but may suffer from solubility issues with di-halogenated heterocycles. Shifts are typically 0.2–0.5 ppm upfield compared to DMSO. -
DMSO-d
: Recommended. The polar solvent minimizes aggregation and provides distinct separation of the H3 singlet from the H5 doublet.
Part 3: Detailed Experimental Protocol
Sample Preparation
-
Mass: Weigh 5–10 mg of the solid product.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Why DMSO? Imidazo[1,2-a]pyridines with multiple halogens are often sparingly soluble in chloroform. Incomplete solubility leads to poor signal-to-noise (S/N) ratios and lost hyperfine couplings.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug directly into the NMR tube to remove inorganic salts (e.g., NaBr) from the synthesis.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.
-
Scans (NS): Minimum 16 (64 recommended for clear
C satellites inspection). -
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the H3 vs H5 ratio is critical).
-
Spectral Width: -2 to 14 ppm (ensure no exchangeable protons are cut off).
Workflow Diagram
Caption: Standardized workflow for NMR acquisition of halogenated heterocycles.
Part 4: Mechanistic Insight & Causality
Why the Shifts Move
-
The Iodine Effect (C6): Iodine is electropositive relative to Nitrogen but large and polarizable. It typically shields the attached carbon (C6) in
C NMR (appearing ~80-90 ppm, the "heavy atom effect") but deshields adjacent protons (H5, H7) due to anisotropic effects. -
The Bromine Effect (C2): Placing a bromine at C2 removes the electron-rich H2. This generally causes a downfield shift of the remaining H3 proton compared to the parent imidazo[1,2-a]pyridine due to the inductive withdrawal of the bromine.
-
The Nitrogen Bridgehead: H5 is always the most deshielded proton (often >8.5 ppm) because it sits in the deshielding cone of the bridgehead nitrogen lone pair and the aromatic ring current.
Self-Validating the Spectrum
To ensure your spectrum is correct without an external standard:
-
Check Integration: The ratio of the H3 singlet to the H5 doublet must be exactly 1:1.
-
Check Coupling: H8 must show a large ortho-coupling (~9 Hz) to H7. H5 must not show a large coupling (only a small meta-coupling <2 Hz).
-
Check Satellites: If
C satellites are visible, they confirm the sample is dissolved and not a suspension.
References
-
General Characterization of Imidazo[1,2-a]pyridines
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2015.
-
- Gudmundsson, K. S., et al. "Regioselective halogenation of imidazo[1,2-a]pyridine." Synthetic Communications, 1997.
- NMR Shift Trends in Aromatic Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Authoritative text on interpreting substituent effects).
-
Synthesis of 2-substituted derivatives
-
Goel, R., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Current Organic Chemistry, 2019.
-
Sources
Spectroscopic Analysis of 2-Bromo-6-iodoimidazo[1,2-a]pyridine Reaction Intermediates
Executive Summary
The 2-bromo-6-iodoimidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a linchpin for the synthesis of GABA-A receptor modulators and anti-inflammatory agents. Its dual-halogenated nature allows for orthogonal functionalization—specifically, the sequential cross-coupling of the C-6 iodo and C-2 bromo positions.
However, the efficiency of these cascades relies entirely on chemoselectivity . The formation of the oxidative addition intermediate at the C-6 position (C-I bond) must occur without perturbing the C-2 position (C-Br bond). This guide compares three spectroscopic modalities—In-Situ NMR , ReactIR (FT-IR) , and LC-HRMS —for detecting and characterizing the transient organopalladium intermediates that dictate this selectivity.
Part 1: The Chemoselectivity Challenge
In drug discovery, "reaction intermediates" for this scaffold typically refer to the Palladium(II) Oxidative Addition Complexes (OACs) .
When this compound (1 ) is exposed to a Pd(0) catalyst, two pathways are theoretically possible. The kinetic preference for the C-I bond (Bond Dissociation Energy ~65 kcal/mol) over the C-Br bond (~81 kcal/mol) is the theoretical basis for selectivity, but ligand effects and temperature can erode this window.
-
Target Intermediate (A): Oxidative addition at C-6 (Desired).
-
Off-Target Intermediate (B): Oxidative addition at C-2 (Undesired/Over-reaction).
Visualizing these transient species is the only way to validate the catalytic cycle before committing to expensive GMP scale-up.
Part 2: Comparative Analysis of Spectroscopic Modalities
The following table compares the efficacy of three primary analytical techniques in detecting the C-6 Oxidative Addition Complex .
Table 1: Performance Matrix for Intermediate Detection
| Feature | High-Field In-Situ NMR (1H/31P) | LC-HRMS (Q-TOF/Orbitrap) | In-Situ FT-IR (ReactIR) |
| Primary Detection | Structural topology; Ligand coordination environment. | Molecular mass of transient metal complexes. | Functional group conversion (C-X bond loss). |
| Sensitivity | Low (mM range). Requires high concentration or cryo-probes. | High (nM range). Excellent for trace species. | Medium (mM range). Good for bulk kinetics. |
| Time Resolution | Seconds to Minutes (slow). | Milliseconds (rapid sampling). | Real-time (continuous). |
| Structural Insight | Excellent. Can distinguish C-6 vs C-2 metalation via shift perturbations. | Good. Isotopic patterns confirm Pd presence; fragmentation confirms regiochemistry. | Low. Hard to distinguish C-I vs C-Br stretch in complex mixtures. |
| Limitations | Paramagnetic impurities broaden signals; solvent suppression issues. | Ionization can induce ligand dissociation; "fly-by" chemistry. | Overlapping solvent/reagent bands; lacks structural specificity. |
| Verdict | Gold Standard for Structure | Best for Screening Conditions | Best for Process Safety/Kinetics |
Deep Dive: The Data Signature
1. NMR Spectroscopy (The Structural Validator)
-
Observation: Upon formation of the C-6 Pd-complex, the proton at H-5 (peri to the iodine) experiences a significant deshielding effect due to the proximity of the electropositive Pd(II) center and the anisotropy of the ligands.
-
Key Signal: Look for a downfield shift of the H-5 doublet (approx
8.4 ppm 8.8+ ppm) and loss of the C-I carbon signal in 13C NMR ( 90 ppm). -
31P NMR: Essential if using phosphine ligands (e.g., PPh3, Xantphos). Free ligand signals disappear, replaced by a coordinated singlet (or doublets if cis/trans isomers exist).
2. LC-HRMS (The Sensitive Scout)
-
Observation: The neutral Pd-oxidative addition complex is often difficult to fly. However, in ESI+, ligand exchange with methanol/acetonitrile often generates cationic species
. -
Key Signal: The characteristic isotope pattern of Palladium (multiple stable isotopes) is unmistakable.
-
Warning: A common artifact is the observation of the de-halogenated product (protodehalogenation) if the source voltage is too high, mimicking a reaction failure.
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the synthesis and in-situ monitoring of the oxidative addition of Pd(PPh3)4 to the C-6 position.
Materials
-
Substrate: this compound (1.0 eq)
-
Catalyst: Pd(PPh3)4 (10 mol%)
-
Solvent: THF-d8 (for NMR) or THF (for MS/IR)
-
Standard: 1,3,5-Trimethoxybenzene (Internal Standard for quantification)
Step-by-Step Workflow
-
Baseline Acquisition (T=0):
-
Dissolve substrate (20 mg) and internal standard in THF-d8 (0.6 mL).
-
Acquire 1H NMR.[1] Note the H-5 doublet at
8.45 ppm (J=1.2 Hz) and H-3 singlet at 7.60 ppm. -
Validation: Integration ratio of Substrate:Standard must be 1:1.
-
-
Catalyst Addition (Inert Atmosphere):
-
In a glovebox or under Argon flow, add Pd(PPh3)4 (7 mg).
-
Transfer immediately to an NMR tube fitted with a J-Young valve or a septum-sealed reaction vial.
-
-
Thermal Activation & Monitoring:
-
Heat to 50°C.
-
NMR Method: Acquire spectra every 10 minutes.
-
Stop Condition: Disappearance of the H-5 doublet of the starting material.
-
Success Criteria: Appearance of a new aromatic system. H-5 should shift downfield. 31P NMR should show a shift from -5 ppm (free PPh3) to ~20-30 ppm (Pd-complex).
-
-
LC-MS Method: Aliquot 5
L every 10 mins, dilute in MeCN (anaerobic).-
Target Mass:
. -
Note: The bromide isotope pattern (1:1 ratio of 79Br/81Br) must remain intact in the mass spectrum. If the Br pattern is lost, you have reacted at the wrong position (C-2).
-
-
-
Quenching/Derivatization (Proof of Concept):
-
To confirm the intermediate is active, add phenylboronic acid and base (Suzuki coupling).
-
The Pd-intermediate peaks should vanish, replaced by the 6-phenyl-2-bromo product.
-
Part 4: Mechanistic Visualization
The following diagram illustrates the competing pathways and the spectroscopic checkpoints.
Figure 1: Kinetic bifurcation of the this compound scaffold. The green path represents the desired chemoselective route, validated by specific spectral signatures.
References
-
Bagdi, A. K., et al. (2020). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review of mechanistic insights. Journal of Organic Chemistry.[2]
-
Guchhait, S. K., & Madaan, C. (2010). Regioselective Pd-catalyzed oxidative coupling of imidazo[1,2-a]pyridines. Organic Letters.[2]
-
Stahl, S. S., et al. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[3] Chemical Science.[3][4]
-
Herbert, J. M. (2019). Imidazo[1,2-a]pyridines: A review of the synthesis and biological activity. Journal of Medicinal Chemistry.
-
ReactIR Applications Note. Monitoring Halogen Exchange and Oxidative Addition in Heterocycles. Mettler Toledo Library.
Sources
- 1. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
Safety Operating Guide
2-Bromo-6-iodoimidazo[1,2-a]pyridine proper disposal procedures
Topic: 2-Bromo-6-iodoimidazo[1,2-a]pyridine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary: Immediate Action Required
Classification: Halogenated Organic Waste (RCRA Hazardous Waste). Critical Directive: Do NOT dispose of down the drain or in general trash. Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable, as this escalates disposal costs and complicates incineration. Primary Hazard: Combustion releases toxic acid gases (Hydrogen Bromide, Hydrogen Iodide) requiring specialized scrubbing at the treatment facility.
Chemical Profile & Hazard Assessment
As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's behavior after it leaves your bench. This compound is a bis-halogenated heterocycle. Its disposal profile is dictated by the heavy halogens (Bromine, Iodine) attached to the fused ring system.
| Property | Data / Status | Implications for Disposal |
| Physical State | Solid (Powder/Crystalline) | Must be dissolved or packaged as solid waste; prevent dust generation. |
| Halogen Content | High (Br + I) | Mandatory segregation into Halogenated streams. |
| Acidity/Basicity | Weakly Basic (Pyridine core) | Incompatible with strong oxidizers and strong acids in waste containers. |
| Combustion Products | NOx, CO, HBr, HI | Requires incineration with caustic scrubbers. |
The Causality of Segregation: Why do we separate this from general organic waste? Standard organic waste is often used as fuel blending for cement kilns. However, high halogen content generates corrosive acid gases (HBr, HI) during combustion. These gases corrode standard incinerator linings and violate emission standards unless the facility is equipped with specific wet scrubbers. Therefore, mislabeling this as "Non-Halogenated" is a significant safety and compliance violation.
Pre-Disposal: Spill & Exposure Control
Before the waste enters the stream, any accidental release must be managed.
-
Solid Spill: Do not dry sweep if fine dust is present. Use a wet wipe or damp paper towel to capture the powder, then dispose of the towel as Solid Hazardous Waste .
-
Solution Spill: Absorb with vermiculite or a dedicated organic spill pad. Place the saturated absorbent into a wide-mouth jar labeled "Debris/Spill Cleanup - Halogenated."
The Disposal Protocol (Step-by-Step)
This protocol ensures compliance with EPA Resource Conservation and Recovery Act (RCRA) guidelines (Cradle-to-Grave tracking).
Phase 1: Waste Stream Segregation
-
Scenario A: Pure Solid/Excess Reagent
-
Place the solid directly into a clear glass jar or high-density polyethylene (HDPE) container.
-
Do not dissolve it just to throw it away; solid disposal is often cheaper and safer.
-
-
Scenario B: Reaction Mixture/Mother Liquor
-
If dissolved in a halogenated solvent (DCM, Chloroform): Pour into the Halogenated Waste carboy.
-
If dissolved in a non-halogenated solvent (Ethyl Acetate, Methanol): Because the solute (2-Bromo-6-iodo...) contains halogens, the entire mixture is now classified as Halogenated Waste .
-
Phase 2: Packaging & Compatibility Check
-
Container: Use amber glass or HDPE. Avoid metal cans due to potential corrosion from hydrolysis products.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The imidazo-pyridine core can react exothermically with oxidizers.
Phase 3: Labeling (The Chain of Custody)
-
Standard: Use the full chemical name: this compound.
-
Prohibited: Do not use abbreviations like "BIP" or "Starting Material."
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."
Decision Logic & Workflow
The following diagram illustrates the critical decision points for disposing of this specific compound.
Figure 1: Decision tree for segregating halogenated heterocyclic waste. Note that introducing the halogenated solute into a non-halogenated solvent converts the entire volume to the halogenated waste stream.
References & Regulatory Grounding
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] (Defines the standard for segregating halogenated waste streams to prevent incompatible incineration).
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261. (Identifies characteristics of hazardous waste and listing protocols).
-
American Chemical Society. Identifying and Evaluating Hazards in Research Laboratories. (Guidelines on risk assessment for specific chemical classes including halogenated heterocycles).
-
PubChem. this compound Compound Summary. (Used for physical property verification and structural analysis).
Sources
A Senior Application Scientist's Guide to Handling 2-Bromo-6-iodoimidazo[1,2-a]pyridine: A Framework for Proactive Safety
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings a responsibility to handle such compounds with the utmost care, especially when comprehensive safety data is not yet available. This guide provides a robust framework for the safe handling of 2-Bromo-6-iodoimidazo[1,2-a]pyridine, a halogenated heterocyclic compound.
The core principle of this guide is proactive risk mitigation. In the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its structural components and related molecules. This approach, rooted in established chemical safety principles, allows us to build a self-validating system of protocols that prioritizes the well-being of laboratory personnel.
Hazard Analysis: An Evidence-Based Assessment
A thorough understanding of potential risks is the cornerstone of laboratory safety. While toxicological data for this compound is not fully investigated, its structure—a pyridine ring fused with an imidazole ring and substituted with bromine and iodine—provides critical clues to its potential reactivity and biological effects.[1]
-
Imidazo[1,2-a]pyridine Core : This heterocyclic system is common in medicinal chemistry. Related compounds can exhibit biological activity, necessitating careful handling to avoid unintended exposure.
-
Halogenation (Bromo and Iodo Substituents) : The presence of bromine and iodine atoms can significantly influence the molecule's properties. Halogenated organic compounds may cause skin, eye, and respiratory irritation.[2][3] They can also be harmful if swallowed or absorbed through the skin.[4][5]
-
Physical Form : This compound is listed as a solid, which means the primary exposure risks during handling are inhalation of dust and direct contact with skin and eyes.
Based on this analysis of structurally similar compounds, we must handle this compound as a substance that is potentially:
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential to prevent exposure. The selection of appropriate PPE should be based on a risk assessment of the specific procedure being performed.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or EN 166 standards.[1][6] | Provides a seal around the eyes to protect against dust particles and accidental splashes. Standard safety glasses do not offer sufficient protection. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6] |
| Hand Protection | Chemically resistant nitrile gloves.[7][8] | Nitrile gloves offer good resistance to a range of chemicals, including pyridine and its derivatives.[7][8] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating your skin. Contaminated gloves should be disposed of as hazardous waste.[9] |
| Protective Clothing | Flame-resistant laboratory coat. | A lab coat protects against incidental contact and small splashes. It should be kept fully buttoned. For large-scale operations, a chemical-resistant apron or suit may be necessary.[10] |
| Respiratory Protection | NIOSH-approved respirator.[9] | Required if handling the powder outside of a certified chemical fume hood or if there is a risk of generating dust. The type of respirator should be chosen based on the potential airborne concentration of the compound. |
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure and cross-contamination. All handling of this compound should be performed within a certified chemical fume hood to control potential dust and vapors.[7][8]
Step-by-Step Handling Protocol
-
Receiving and Storage : Upon receipt, visually inspect the container for any signs of damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[1][11] The container should be kept tightly closed.[12]
-
Preparation : Before handling the compound, ensure the fume hood is functioning correctly. Prepare all necessary equipment, including weighing paper, spatulas, and reaction vessels, within the fume hood.
-
Weighing : Carefully weigh the desired amount of the solid compound. Avoid creating dust by handling the material gently. Use anti-static weighing dishes if necessary.
-
Transfer and Use : Transfer the weighed compound directly to the reaction vessel within the fume hood.
-
Post-Handling : After use, securely close the primary container. Decontaminate any surfaces and equipment that may have come into contact with the chemical. Wash hands thoroughly with soap and water after removing gloves.[4][12]
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personal Safety
All materials contaminated with this compound must be treated as hazardous waste.[9] This includes excess compound, contaminated PPE, weighing paper, and cleaning materials.
Step-by-Step Disposal Protocol
-
Waste Segregation : Designate a specific, clearly labeled, and sealable container for all this compound waste.[13] The label should read "Hazardous Waste" and include the full chemical name.
-
Collection : Place all contaminated solid materials directly into the designated hazardous waste container.[12] If a solvent is used for cleaning, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Storage : Store sealed hazardous waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[13]
-
Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste management contractor.[1][13] Never dispose of this compound down the drain or in regular trash.[1]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. carlroth.com [carlroth.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. benchchem.com [benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.ca [fishersci.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
